1-(4-Fluorophenyl)-5-(piperidin-1-yl)pent-1-en-3-one
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Overview
Description
1-(4-Fluorophenyl)-5-(piperidin-1-yl)pent-1-en-3-one is an organic compound that features a fluorophenyl group and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-5-(piperidin-1-yl)pent-1-en-3-one typically involves the following steps:
Formation of the Fluorophenyl Intermediate: This can be achieved by reacting a suitable fluorobenzene derivative with an appropriate reagent.
Formation of the Piperidinyl Intermediate: This involves the preparation of a piperidine derivative.
Coupling Reaction: The final step involves coupling the fluorophenyl and piperidinyl intermediates under specific reaction conditions, such as using a base and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-5-(piperidin-1-yl)pent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-5-(piperidin-1-yl)pent-1-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-5-(piperidin-1-yl)pent-1-en-3-one
- 1-(4-Methylphenyl)-5-(piperidin-1-yl)pent-1-en-3-one
- 1-(4-Bromophenyl)-5-(piperidin-1-yl)pent-1-en-3-one
Uniqueness
1-(4-Fluorophenyl)-5-(piperidin-1-yl)pent-1-en-3-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to molecular targets.
Biological Activity
1-(4-Fluorophenyl)-5-(piperidin-1-yl)pent-1-en-3-one is a synthetic compound with potential biological activity that has garnered attention in medicinal chemistry. Its structural characteristics suggest a range of interactions with biological targets, making it a candidate for further pharmacological exploration.
The compound has the following chemical properties:
Property | Value |
---|---|
CAS No. | 918519-34-3 |
Molecular Formula | C16H20FNO |
Molecular Weight | 261.33 g/mol |
IUPAC Name | This compound |
InChI Key | KKZLJOQBPXVJRG-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate enzyme activity, leading to altered metabolic pathways and physiological responses. Specifically, it has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which could have implications in treating neurodegenerative diseases.
In Vitro Studies
Research indicates that this compound exhibits notable inhibitory effects on AChE, suggesting potential applications in neuropharmacology. In vitro assays have demonstrated that the compound can effectively reduce AChE activity, which is crucial for the regulation of neurotransmitter levels in the brain .
In Vivo Studies
In vivo studies have explored the pharmacokinetics and tissue distribution of related compounds, indicating that similar structures may exhibit nonspecific binding in brain regions. These findings suggest that while the compound has potential therapeutic effects, careful consideration of its pharmacokinetic profile is necessary to optimize its efficacy and minimize side effects .
Case Study 1: AChE Inhibition
A study focused on the synthesis and evaluation of AChE inhibitors found that derivatives of compounds similar to this compound displayed competitive inhibition against AChE. The results indicated that these compounds could serve as leads for developing new treatments for Alzheimer's disease .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of structurally related compounds, revealing that certain derivatives exhibited significant antibacterial activity against various strains. This supports the hypothesis that modifications in the piperidine structure can enhance biological activity, potentially leading to new antimicrobial agents .
Summary of Biological Activities
The following table summarizes key findings related to the biological activities of this compound and its analogs:
Activity Type | Findings |
---|---|
AChE Inhibition | Significant reduction in enzyme activity observed; potential for neuroprotective applications. |
Antimicrobial | Active against several bacterial strains; suggests utility in developing new antibiotics. |
Cytotoxicity | Low cytotoxicity reported in preliminary studies; favorable for therapeutic use. |
Properties
CAS No. |
918519-34-3 |
---|---|
Molecular Formula |
C16H20FNO |
Molecular Weight |
261.33 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-5-piperidin-1-ylpent-1-en-3-one |
InChI |
InChI=1S/C16H20FNO/c17-15-7-4-14(5-8-15)6-9-16(19)10-13-18-11-2-1-3-12-18/h4-9H,1-3,10-13H2 |
InChI Key |
KKZLJOQBPXVJRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(=O)C=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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